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molecular formula Na6O7Si2 B101584 Hexasodium diorthosilicate CAS No. 15593-82-5

Hexasodium diorthosilicate

Cat. No. B101584
M. Wt: 306.1 g/mol
InChI Key: PMYUVOOOQDGQNW-UHFFFAOYSA-N
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Patent
US06036733

Procedure details

400 g of a commercially available water glass solution having an SiO2 :Na2O ratio of 2:1 and a solids content of 45% by weight, prepared by hydrothermal digestion of sand with sodium hydroxide solution, were dehydrated in a laboratory hot-air spray tower (inlet temperature 220° C., outlet gas temperature 120° C.) to give an amorphous sodium disilicate having an ignition loss of 16.8% by weight at 620° C. 8 g of the amorphous sodium disilicate were then heat-treated for 1 h in a muffle furnace at 620° C. and then rapidly cooled. The X-ray reflections (position and intensity) required for the phase calculation are given in Table 1. According to the above formulae, the percentage distribution among the crystalline phases is:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[OH-:7].[Na+]>>[Si:2]([O:7][Si:2]([O-:4])([O-:3])[O-:1])([O-:4])([O-:1])[O-:3].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[Na+:5] |f:0.1.2,3.4,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Two
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were dehydrated in a laboratory hot-air spray tower (inlet temperature 220° C., outlet gas temperature 120° C.)

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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